4-Methylpiperidine Fragment's Functional Impact on PHGDH Inhibition
In a structure-activity relationship (SAR) study of α-ketothioamide PHGDH inhibitors, the amine fragment 'Part C' was varied. The 4-methylpiperidine fragment demonstrated an IC50 of 85.1 µM, making it the only fragment in its series to show measurable sub-150 µM inhibition, in contrast to the simpler piperidine fragment which was inactive (>150 µM) [1]. This indicates that the 4-methylpiperidine moiety, a core component of the target compound, provides a functional advantage for engaging this cancer metabolism target.
| Evidence Dimension | PHGDH enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 85.1 µM (for the 4-methylpiperidine fragment as part of an α-ketothioamide series; direct data for the target compound is not available) |
| Comparator Or Baseline | Piperidine fragment: >150 µM; 4,4-Difluoropiperidine fragment: >150 µM; Pyrrolidine fragment: >150 µM |
| Quantified Difference | >1.8-fold improvement; only fragment in its series to cross the 150 µM threshold |
| Conditions | Inhibition of N-terminal His6-tagged human PHGDH, assessed via NADH fluorescence after 2h incubation. |
Why This Matters
This data suggests that when incorporated into a lead molecule, the 4-methylpiperidine moiety can confer target engagement where other similar amines fail, making the building block a strategic choice for medicinal chemistry programs targeting PHGDH or related enzymes.
- [1] Ravez, S., et al. (2020). Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH). Pharmaceuticals, 13(2), 20. Table 3. View Source
